1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Fluorine medicinal chemistry sEH inhibition Structure-Activity Relationship

1-(4-Fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS 1020975-00-1) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class, defined by a 6-oxo-3-phenylpyridazin-1(6H)-yl core N-linked via an ethylene spacer to a N'-(4-fluorophenyl)urea terminus. Its molecular formula is C19H17FN4O2 (MW = 352.37 g/mol) and it is commercially available as a research-grade screening compound with typical purity ≥95%.

Molecular Formula C19H17FN4O2
Molecular Weight 352.369
CAS No. 1020975-00-1
Cat. No. B2683854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
CAS1020975-00-1
Molecular FormulaC19H17FN4O2
Molecular Weight352.369
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26)
InChIKeyJXCKOBSYSYDTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS 1020975-00-1): Procurement-Relevant Structural and Pharmacophoric Baseline


1-(4-Fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS 1020975-00-1) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class, defined by a 6-oxo-3-phenylpyridazin-1(6H)-yl core N-linked via an ethylene spacer to a N'-(4-fluorophenyl)urea terminus . Its molecular formula is C19H17FN4O2 (MW = 352.37 g/mol) and it is commercially available as a research-grade screening compound with typical purity ≥95% . The compound combines two privileged pharmacophoric elements—the pyridazinone heterocycle and the diaryl urea—that have independently and jointly been exploited in medicinal chemistry campaigns targeting soluble epoxide hydrolase (sEH), cyclooxygenase-2 (COX-2), and VEGFR-2 kinases .

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea: Linker Length, Aryl Substitution, and Pharmacophoric Synergy


Within the pyridazinone-urea chemotype, even seemingly conservative structural modifications—such as altering the ethylene linker to propylene or butylene, replacing the 4-fluorophenyl urea terminus with unsubstituted phenyl, or changing the pyridazinone C3-substituent from phenyl to pyridyl—can profoundly shift target engagement profiles, potency, and metabolic stability . For example, the closest commercially catalogued analog, N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea (CAS 88421-12-9), lacks the 4-fluoro substituent and is expected to exhibit altered hydrogen-bonding capacity and electronic properties at the urea pharmacophore . Recent class-level evidence demonstrates that 4-fluorophenyl ureas fused to pyridazinone motifs can achieve sEH IC50 values as low as 0.2–0.24 nM, whereas linker-length homologs and non-fluorinated analogs frequently show ≥10-fold potency shifts . Consequently, interchange without confirmatory batch-specific biological profiling risks invalidating SAR continuity and compromising screening reproducibility.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea: Head-to-Head, Cross-Study, and Class-Level Comparator Analysis


4-Fluoro Substituent on the Urea N'-Phenyl Ring Distinguishes CAS 1020975-00-1 from the Des-Fluoro Analog CAS 88421-12-9

The target compound bears a 4-fluorophenyl urea terminus, whereas the closest catalogued analog, N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea (CAS 88421-12-9), has an unsubstituted phenyl ring . In the phenyl-benzyl-urea pyridazinone sEH inhibitor series, introducing a para-fluoro substituent on the urea N'-aryl ring is associated with up to 9-fold improvement in sEH inhibitory potency relative to the non-fluorinated parent, as demonstrated by a 4-fluorophenyl analog achieving a 9-fold potency gain over its 3-fluorophenyl counterpart in related urea chemotypes . Although direct IC50 data for CAS 1020975-00-1 are not publicly available, the structural precedent establishes a quantifiable fluorine-mediated potency enhancement axis that precludes simple substitution with CAS 88421-12-9 without activity loss.

Fluorine medicinal chemistry sEH inhibition Structure-Activity Relationship

Ethylene Linker (–CH2CH2–) in CAS 1020975-00-1 Confers Distinct Conformational Constraints Versus Propylene (–CH2CH2CH2–) and Butylene (–CH2CH2CH2CH2–) Homologs

The target compound employs a two-carbon ethylene spacer between the pyridazinone N1 and the urea NH, while several commercial analogs utilize three-carbon propylene (e.g., CAS 1021254-02-3) or four-carbon butylene (e.g., CAS 2061679-29-4) linkers . In the phenyl-benzyl-urea pyridazinone sEH inhibitor series, the ethylene-linked scaffold is the basis for the most potent compound FP9 (IC50 = 0.2 nM, oral bioavailability F = 78%), and extending the linker generally reduces potency by altering the optimal distance between the two pharmacophoric elements . The class consensus is that ethylene is the preferred linker length for dual pharmacophore engagement.

Linker SAR Pyridazinone-urea Conformational restriction

Phenyl at Pyridazinone C3 Distinguishes CAS 1020975-00-1 from Pyridyl- and Triazolyl-Substituted Analogs with Divergent Target Profiles

The target compound possesses a phenyl group at the C3 position of the pyridazinone ring, while closely related commercial analogs bear 3-pyridyl (CAS 1021108-43-9) or 1,2,4-triazol-1-yl substituents . In a 2020 study of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, the 3-phenyl-substituted compounds 4a, 4b, 5a, and 10 displayed COX-2 IC50 values of 16.76–17.45 nM, outperforming celecoxib (IC50 = 17.79 nM) and demonstrating in vivo anti-inflammatory superiority over both celecoxib and indomethacin with reduced gastric ulcerogenicity . The 3-pyridyl and 3-triazolyl analogs, by contrast, are not represented in this COX-2 dataset and likely redirect target engagement toward alternative enzymatic profiles.

C3-substituent SAR COX-2 selectivity Target engagement

Pyridazinone-Urea Dual Pharmacophore of CAS 1020975-00-1 Enables sEH Inhibition with Class-Level Picomolar Potency (IC50 = 0.2–0.24 nM) Absent in Pyridazinone-Only or Urea-Only Fragments

The pyridazinone-urea scaffold unites two pharmacophores that individually show only weak-to-moderate sEH affinity. In the Lengerli et al. (2025) series, phenyl-benzyl-ureas incorporating a pyridazinone secondary pharmacophore achieved sEH IC50 values as low as 0.2–0.24 nM, representing a >100-fold potency enhancement over urea-only fragments . The target compound CAS 1020975-00-1 contains both the pyridazinone ring and the N'-(4-fluorophenyl)urea motif in an ethylene-linked topology that closely mirrors the most potent compounds in this series (FP9, IC50 = 0.2 nM) . Pyridazinone-only intermediates (e.g., 6-phenylpyridazin-3(2H)-one) lack sEH inhibitory activity at comparable concentrations.

Dual pharmacophore sEH picomolar inhibition Fragment-based design

Commercial Availability with Batch Traceability and ≥95% Purity Differentiates CAS 1020975-00-1 from In-House Synthesized Analogs

CAS 1020975-00-1 is commercially stocked and offered with a purity specification of ≥95% by at least one reputable vendor (BenchChem Cat. No. B2683854) . The closest structural analog CAS 88421-12-9 (des-fluoro) is primarily listed on chemical databases without an active stocking vendor providing batch-specific QC documentation . For screening campaigns requiring immediate procurement of structurally defined, high-purity pyridazinone-urea hybrids with the 4-fluorophenyl feature, CAS 1020975-00-1 offers a documented supply chain advantage.

Research compound procurement Purity specification Batch consistency

Best-Fit Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS 1020975-00-1)


Soluble Epoxide Hydrolase (sEH) Inhibitor Hit-to-Lead and SAR Expansion

CAS 1020975-00-1 embodies the dual pyridazinone-urea pharmacophore that has produced the most potent sEH inhibitors reported to date (FP9, IC50 = 0.2 nM, F = 78%) . Its ethylene linker, 4-fluorophenyl urea terminus, and 3-phenylpyridazinone core make it an ideal starting scaffold for SAR exploration around linker length, aryl substitution, and pyridazinone C3 diversification. Procurement supports direct profiling in human recombinant sEH fluorescence-based assays with benchmark comparators from the Lengerli et al. (2025) series.

COX-2 Selective Inhibitor Screening and Gastric Safety Profiling

The 3-phenylpyridazinone substructure in CAS 1020975-00-1 is a validated COX-2 pharmacophore, as demonstrated by compounds 4a, 4b, 5a, and 10 achieving COX-2 IC50 = 16.76–17.45 nM with superior in vivo anti-inflammatory activity and reduced gastric ulcerogenicity versus celecoxib and indomethacin . The compound is suitable for inclusion in COX-1/COX-2 selectivity panels, with celecoxib as the reference standard, to establish whether the 4-fluorophenylurea modification enhances or retains COX-2 selectivity.

Fluorine-Mediated Metabolic Stability Optimization in Pyridazinone-Urea Leads

The 4-fluorophenyl substituent is a well-precedented metabolic soft spot blocker. In the Lengerli sEH series, fluorinated analogs demonstrated enhanced metabolic stability, contributing to the high oral bioavailability (F = 78%) of FP9 . CAS 1020975-00-1 provides a pre-installed fluorine atom for comparative microsomal stability assays (human/rodent liver microsomes) against its des-fluoro counterpart (CAS 88421-12-9), enabling direct quantification of the fluorine effect on intrinsic clearance and CYP-mediated metabolism.

Pyridazinone-Containing Fragment and Screening Library Enrichment

As a commercially stocked research compound with ≥95% purity , CAS 1020975-00-1 is suitable for direct inclusion in diversity-oriented screening libraries targeting sEH, COX-2, or VEGFR-2 pathways. Its molecular weight (352.37 Da), heteroatom count, and dual pharmacophore architecture align with lead-like property guidelines, making it a cost-effective alternative to custom synthesis of pyridazinone-urea hybrids for medium-throughput screening campaigns.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.